molecular formula C8H11NO3 B042282 5-(tert-Butyl)oxazole-2-carboxylic acid CAS No. 209531-11-3

5-(tert-Butyl)oxazole-2-carboxylic acid

Cat. No.: B042282
CAS No.: 209531-11-3
M. Wt: 169.18 g/mol
InChI Key: VBNWSGXUJZAXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)oxazole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 2-Alkynyl Oxazoles : A novel protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids, including 5-(tert-Butyl)oxazole-2-carboxylic acid, has been developed. These oxazoles demonstrate biological activity and show potential in cancer treatment, particularly against human gastric cancer cells and bladder tumor cells (Cao et al., 2020).

  • Synthesis of Recifeiolide and Curvularin : Oxazoles, like this compound, can act as activated carboxylates in photooxygenation processes. This property is leveraged in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

  • Creation of Triazole-Oxazole Derivatives : A cerium(III) triflate-catalyzed reaction involving this compound leads to the assembly of multi-substituted triazole-oxazole derivatives. These compounds display anticancer activities, particularly against human gastric cancer cells (Cao et al., 2020).

Chemical Synthesis and Applications

  • Synthesis of Substituted Pyrazinecarboxamides : Research shows the potential of using this compound in the synthesis of substituted pyrazinecarboxamides. These compounds have applications in anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

  • Diastereoselective Synthesis of Oxazoline-Carboxylates : A study demonstrates the high diastereoselectivity in synthesizing 2-oxazoline-4-carboxylates using 5-alkoxyoxazole, with applications in creating biologically significant chiral compounds (Suga et al., 1994).

  • Hydroformylation of Oxazoline Derivatives : Hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate gives rise to important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Properties

IUPAC Name

5-tert-butyl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWSGXUJZAXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (0.96 g, 24 mmol) in water (25 ml) is added to a stirred solution of 5-tert-butyl-oxazole .2-carboxylic acid ethyl ester (3.94 g, 20 mmol) In ethanol (35 ml), and the mixture is warmed to 60° C. and stirred for 1 h. The ethanol is then removed by distillation and the aqueous residue is washed with diethyl ether and acidified with 5 N hydrochloric acid. The resulting precipitate is collected by filtration and dried to give 5-tert-butyl-oxazole-2-carboxylic acid (2.30 g, 68%) as beige crystals. This material is used immediately without further purification since, on prolonged storage, it undergoes spontaneous decarboxylation to 5-tert-butyl-oxazole.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-carboxylic acid ethyl ester
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

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